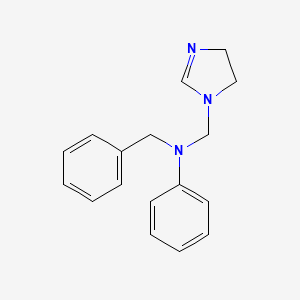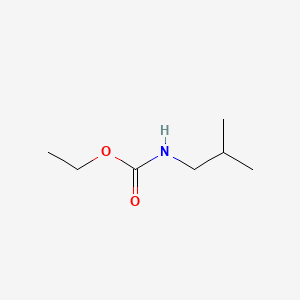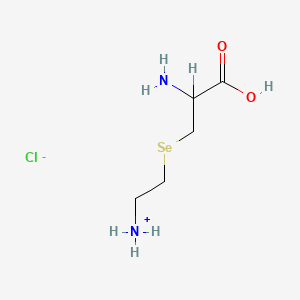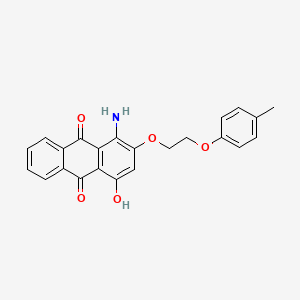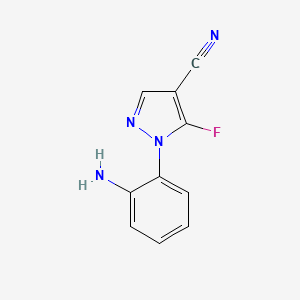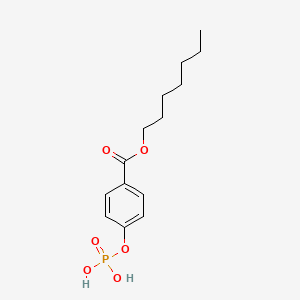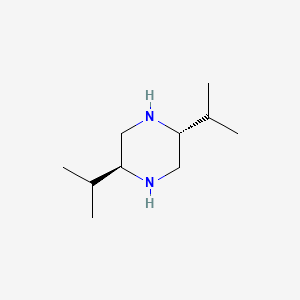
(2R,5S)-2,5-Diisopropylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,5S)-2,5-Diisopropylpiperazine is an organic compound belonging to the piperazine family. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry and industrial processes. The compound is characterized by the presence of two isopropyl groups attached to the nitrogen atoms in the piperazine ring, giving it unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-2,5-Diisopropylpiperazine typically involves the reaction of piperazine with isopropyl halides under basic conditions. One common method is the alkylation of piperazine with isopropyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. Catalytic methods involving transition metal catalysts such as palladium or nickel can also be employed to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(2R,5S)-2,5-Diisopropylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where the isopropyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives with reduced isopropyl groups.
Substitution: Alkylated or arylated piperazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R,5S)-2,5-Diisopropylpiperazine is used as a building block for the synthesis of more complex molecules. It serves as a ligand in coordination chemistry and as a precursor for the synthesis of various heterocyclic compounds.
Biology
In biological research, the compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound is explored for its potential use in the treatment of neurological disorders and as an antimicrobial agent. Its ability to cross the blood-brain barrier makes it a promising candidate for central nervous system (CNS) drugs.
Industry
Industrially, the compound is used as an intermediate in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of (2R,5S)-2,5-Diisopropylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter synthesis, thereby affecting neural signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
(2R,5S)-2,5-Dimethylpiperazine: Similar in structure but with methyl groups instead of isopropyl groups.
(2R,5S)-2,5-Diethylpiperazine: Similar in structure but with ethyl groups instead of isopropyl groups.
(2R,5S)-2,5-Dibenzylpiperazine: Similar in structure but with benzyl groups instead of isopropyl groups.
Uniqueness
(2R,5S)-2,5-Diisopropylpiperazine is unique due to its specific steric and electronic properties imparted by the isopropyl groups. These properties influence its reactivity and interaction with biological targets, making it distinct from other piperazine derivatives.
Propiedades
Fórmula molecular |
C10H22N2 |
|---|---|
Peso molecular |
170.30 g/mol |
Nombre IUPAC |
(2R,5S)-2,5-di(propan-2-yl)piperazine |
InChI |
InChI=1S/C10H22N2/c1-7(2)9-5-12-10(6-11-9)8(3)4/h7-12H,5-6H2,1-4H3/t9-,10+ |
Clave InChI |
DQGHKEGZZQBHHA-AOOOYVTPSA-N |
SMILES isomérico |
CC(C)[C@H]1CN[C@@H](CN1)C(C)C |
SMILES canónico |
CC(C)C1CNC(CN1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-methyl-7H-benzo[c]fluorene](/img/structure/B13758924.png)
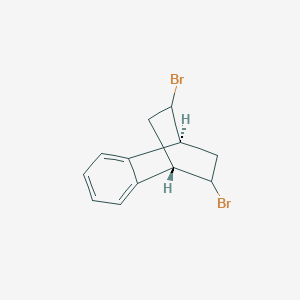


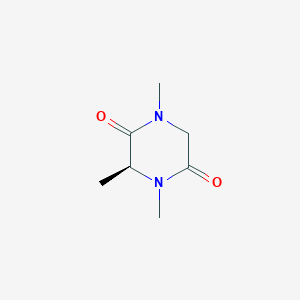

![1-[4-(Diethylamino)phenyl]-1-(diethylcarbamothioyl)-3,3-diethylthiourea](/img/structure/B13758958.png)
